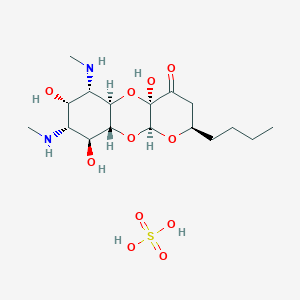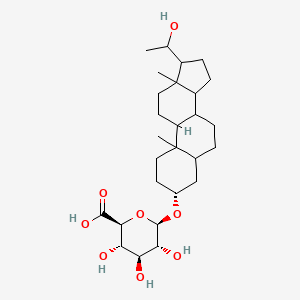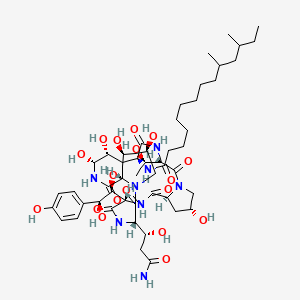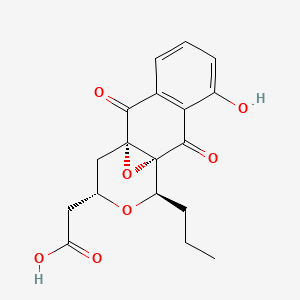![molecular formula C17H12N4O5 B1242914 2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B1242914.png)
2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furanyl)-3-(2-furanylmethylideneamino)-7-nitro-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Anticancer Potential
A study by Gudasi et al. (2009) synthesized and characterized a series of complexes using a quinazoline ligand related to the compound . These complexes showed potential for anticancer applications, suggesting the relevance of quinazoline derivatives in medicinal chemistry (Gudasi, Patil, Kulkarni, & Nethaji, 2009).
Antibacterial Properties
Holla et al. (1994) explored nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines, closely related to the compound , for their antibacterial properties. The study confirmed the potential of these compounds in combating bacterial infections (Holla, Kalluraya, Sridhar, Drake, Thomas, Bhandary, & Levine, 1994).
Hypoxic Cell Probing
A study by Olive (1984) investigated nitroheterocycles, including similar compounds, as fluorescent probes for hypoxia in cells. This research demonstrates the utility of such compounds in cellular biology and medical diagnostics (Olive, 1984).
Structural Characterization and Synthesis
The compound's structural aspects and synthesis pathways have been extensively studied. For example, Saldabol et al. (1971) investigated the aminomethylation of a similar compound, providing insights into its chemical behavior and potential applications in organic synthesis (Saldabol, Zeligman, & Giller, 1971).
Antiprotozoal Activity
Neville and Verge (1977) researched thiazoles, including compounds structurally similar to the target compound, for antiprotozoal activity. This highlights its potential use in the treatment of parasitic infections (Neville & Verge, 1977).
properties
Product Name |
2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
Molecular Formula |
C17H12N4O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-[(E)-furan-2-ylmethylideneamino]-7-nitro-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H12N4O5/c22-17-13-6-5-11(21(23)24)9-14(13)19-16(15-4-2-8-26-15)20(17)18-10-12-3-1-7-25-12/h1-10,16,19H/b18-10+ |
InChI Key |
PHWOXXWDZBNAIG-VCHYOVAHSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/N2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CO4 |
SMILES |
C1=COC(=C1)C=NN2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C=NN2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)
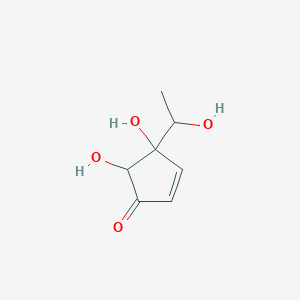
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)
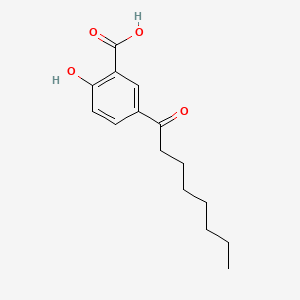
![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)

![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)
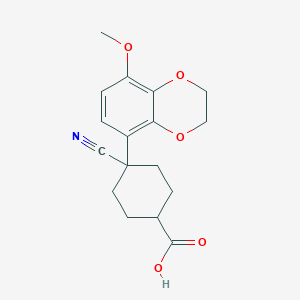
![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1242846.png)
![1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1242848.png)
